[4-(Difluoromethoxy)oxan-4-yl]methanamine
Overview
Description
[4-(Difluoromethoxy)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C7H13F2NO2. It is characterized by the presence of a difluoromethoxy group attached to an oxane ring, which is further connected to a methanamine group.
Scientific Research Applications
Chemistry: In chemistry, [4-(Difluoromethoxy)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or nucleic acids, thereby influencing their function and stability .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs with improved efficacy and safety profiles .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethoxy)oxan-4-yl]methanamine typically involves the introduction of the difluoromethoxy group into the oxane ring. One common method is the reaction of oxane derivatives with difluoromethylating agents under controlled conditions. For example, the difluoromethylation of oxane derivatives can be achieved using difluorocarbene reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: [4-(Difluoromethoxy)oxan-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The difluoromethoxy group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
4-(Difluoromethoxy)aniline: Similar in structure but with an aniline group instead of methanamine.
α,α-Difluoro-p-anisaldehyde: Contains a difluoromethoxy group attached to a benzaldehyde ring.
1-(Tetrahydro-2H-pyran-4-yl)methylamine: Similar oxane ring structure but lacks the difluoromethoxy group.
Uniqueness: [4-(Difluoromethoxy)oxan-4-yl]methanamine is unique due to the presence of both the difluoromethoxy group and the oxane ring. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[4-(difluoromethoxy)oxan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c8-6(9)12-7(5-10)1-3-11-4-2-7/h6H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDICUDVHSDOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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